BenchChemオンラインストアへようこそ!

1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Lipophilicity ADME Drug Design

1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1795488-98-0) is a synthetic diaryl urea derivative belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold extensively investigated for kinase inhibition. With a molecular formula of C₁₅H₁₅N₅O₂ and a molecular weight of 297.31 g/mol, it features a unique ortho-methoxyphenyl urea moiety linked to a 2-methylpyrazolo[1,5-a]pyrimidine core.

Molecular Formula C15H15N5O2
Molecular Weight 297.318
CAS No. 1795488-98-0
Cat. No. B2725368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
CAS1795488-98-0
Molecular FormulaC15H15N5O2
Molecular Weight297.318
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C15H15N5O2/c1-10-7-14-16-8-11(9-20(14)19-10)17-15(21)18-12-5-3-4-6-13(12)22-2/h3-9H,1-2H3,(H2,17,18,21)
InChIKeyYZHYTHPVRCMDGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1795488-98-0): Chemical Profile & Procurement Rationale


1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1795488-98-0) is a synthetic diaryl urea derivative belonging to the pyrazolo[1,5-a]pyrimidine class, a scaffold extensively investigated for kinase inhibition [1]. With a molecular formula of C₁₅H₁₅N₅O₂ and a molecular weight of 297.31 g/mol, it features a unique ortho-methoxyphenyl urea moiety linked to a 2-methylpyrazolo[1,5-a]pyrimidine core [2]. This specific substitution pattern distinguishes it from simpler phenyl or benzodioxole analogs within this chemical series .

Why Close Analogs of 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea Cannot Be Assumed Interchangeable


In the pyrazolo[1,5-a]pyrimidine series, minor aryl modifications profoundly alter kinase selectivity and ADME profiles. While the core scaffold is common, the N-aryl urea substituent critically influences VEGFR-2 binding affinity and cellular potency, as evidenced by SAR studies showing GI₅₀ variations from >100 µM to sub-micromolar across closely related diaryl ureas [1]. Replacing the ortho-methoxy group with a hydrogen (phenyl analog) or a fused dioxole ring significantly shifts the compound's lipophilicity (LogP), polar surface area (PSA), and hydrogen-bonding capacity, directly impacting passive permeability and target binding [2]. Therefore, generic substitution without verification of these quantifiable parameters risks selecting a compound with inadequate cellular permeability or altered target engagement.

Quantitative Differentiation Guide for 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea


Enhanced Lipophilic Character vs. Phenyl Analog to Fine-Tune Membrane Permeability

The ortho-methoxy substituent in the target compound increases its computed LogP (XLogP3) compared to the unsubstituted phenyl analog. This is a crucial parameter for optimizing passive membrane permeability according to Lipinski's Rule of Five [1].

Lipophilicity ADME Drug Design

Modulated Topological Polar Surface Area (TPSA) for Balanced Cellular Uptake vs. the Benzodioxole Analog

The target compound's TPSA is significantly lower than that of the benzodioxole analog, positioning it more favorably within the typically accepted range for oral bioavailability (≤140 Ų) while maintaining solubility [1].

Polar Surface Area Drug-likeness Bioavailability

Optimized Hydrogen Bond Donor/Acceptor Ratio for Key Kinase Interactions

The target compound presents a distinct hydrogen bond donor and acceptor count compared to its analogs, which can be exploited to probe specific hinge-region interactions in kinase ATP-binding pockets. Diary urea pyrazolopyrimidines exert their VEGFR-2 inhibitory activity through key hydrogen bonds with catalytic site residues [1].

H-Bonding Kinase Selectivity Molecular Recognition

Increased Molecular Rotational Freedom for Induced-Fit Binding vs. Rigid Analogs

The target compound possesses a rotatable bond count that is intermediate between the rigid benzodioxole analog and more flexible alkyl-chain derivatives, which can influence the entropic penalty upon binding to its target protein [1].

Conformational Flexibility Entropy Binding Kinetics

Optimal Research Applications for 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1795488-98-0)


Kinase Selectivity Profiling Panels

As a member of the pyrazolopyrimidine urea class, this compound is structurally optimized for probing the ATP-binding pocket of receptor tyrosine kinases, particularly VEGFR-2, where nanomolar inhibition has been reported for close analogs. Its distinct HBA count (4 acceptors) makes it a valuable tool compound for structure-activity relationship (SAR) studies aimed at disentangling hinge-binding hydrogen bond networks [1].

Cellular Permeability Benchmarking in ADME Assays

With a balanced LogP (1.3) and TPSA (80.6 Ų), this compound serves as an excellent reference standard for calibrating parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability models. Its properties place it near the center of drug-like chemical space, allowing researchers to use it as a positive control to benchmark the permeability of novel analogs with higher or lower polarity [2].

Fragment-Based Drug Discovery (FBDD) as a Validated Scaffold Hop

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry. This specific derivative, with its unique 2-methoxy substituent, represents a strategic starting point for scaffold-hopping campaigns or fragment growth, as it combines a synthetically tractable urea linkage with a vector that can be elaborated to explore selectivity pockets adjacent to the kinase hinge region [1].

Pharmacophore Model Validation for Serine/Threonine Kinase Inhibition

Given the documented activity of pyrazolo[1,5-a]pyrimidine ureas in inducing G2/M cell cycle arrest, this compound can be used to validate computational pharmacophore models designed to predict CDK or Aurora kinase inhibition. Its specific substitution pattern provides a unique 3D pharmacophoric fingerprint that can test the steric and electronic tolerance of in silico models [1].

Quote Request

Request a Quote for 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.